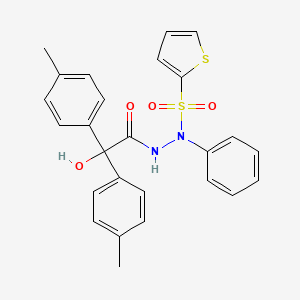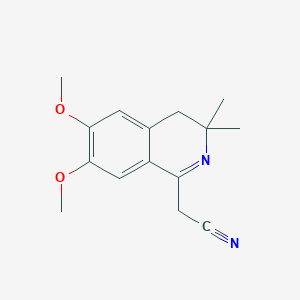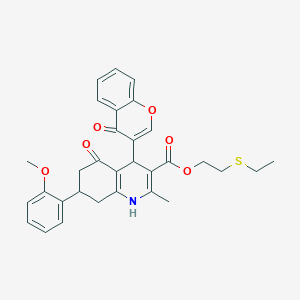![molecular formula C22H23NO4S B14948610 1-{[4-(phenylsulfonyl)phenyl]carbonyl}octahydroquinolin-4(1H)-one](/img/structure/B14948610.png)
1-{[4-(phenylsulfonyl)phenyl]carbonyl}octahydroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(PHENYLSULFONYL)BENZOYL]OCTAHYDRO-4(1H)-QUINOLINONE is a complex organic compound with a unique structure that includes a quinolinone core, a phenylsulfonyl group, and a benzoyl moiety
Méthodes De Préparation
The synthesis of 1-[4-(PHENYLSULFONYL)BENZOYL]OCTAHYDRO-4(1H)-QUINOLINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzoyl group: This step often involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Attachment of the phenylsulfonyl group: This can be done through sulfonylation reactions using reagents like phenylsulfonyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-[4-(PHENYLSULFONYL)BENZOYL]OCTAHYDRO-4(1H)-QUINOLINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and phenylsulfonyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
1-[4-(PHENYLSULFONYL)BENZOYL]OCTAHYDRO-4(1H)-QUINOLINONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-[4-(PHENYLSULFONYL)BENZOYL]OCTAHYDRO-4(1H)-QUINOLINONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and the biological target.
Comparaison Avec Des Composés Similaires
1-[4-(PHENYLSULFONYL)BENZOYL]OCTAHYDRO-4(1H)-QUINOLINONE can be compared with similar compounds such as:
N-Acyl-α-amino ketones: These compounds share structural similarities and are also studied for their biological activities.
1,3-Oxazole derivatives: These compounds have similar applications in medicinal chemistry and material science.
The uniqueness of 1-[4-(PHENYLSULFONYL)BENZOYL]OCTAHYDRO-4(1H)-QUINOLINONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H23NO4S |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
1-[4-(benzenesulfonyl)benzoyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one |
InChI |
InChI=1S/C22H23NO4S/c24-21-14-15-23(20-9-5-4-8-19(20)21)22(25)16-10-12-18(13-11-16)28(26,27)17-6-2-1-3-7-17/h1-3,6-7,10-13,19-20H,4-5,8-9,14-15H2 |
Clé InChI |
ACKHYAGNJYIIKC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C(=O)CCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3'-ethyl-1-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl)phenyl]acetamide](/img/structure/B14948541.png)
![(2Z)-3-benzyl-N-(3-methoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B14948548.png)
![3-hydroxy-1-phenyl-5-[4-(propan-2-yl)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14948555.png)

![N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B14948570.png)
![4-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B14948580.png)

![4-[(Benzo[1,3]dioxol-5-ylmethylene)-amino]-3-methyl-6-phenyl-4H-[1,2,4]triazin-5-one](/img/structure/B14948585.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B14948591.png)

![N-(2-methoxy-5-nitrophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B14948602.png)
![Methyl 2-(acetylamino)-2-[(6-chloro-1,3-benzothiazol-2-YL)amino]-3,3,3-trifluoropropanoate](/img/structure/B14948607.png)

![1-(3,4-Dimethoxyphenyl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B14948609.png)
